molecular formula C4H7N5O2 B147750 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide CAS No. 138220-11-8

4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide

Cat. No.: B147750
CAS No.: 138220-11-8
M. Wt: 157.13 g/mol
InChI Key: HXQOMLJSCBWLLD-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-one with an amine source, such as ammonium carbonate, under reflux conditions. The reaction is usually carried out in a solvent like ethanol or water, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

138220-11-8

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

4-amino-3-methyl-5-oxo-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C4H7N5O2/c1-2-7-9(3(5)10)4(11)8(2)6/h6H2,1H3,(H2,5,10)

InChI Key

HXQOMLJSCBWLLD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)N1N)C(=O)N

Canonical SMILES

CC1=NN(C(=O)N1N)C(=O)N

Synonyms

1H-1,2,4-Triazole-1-carboxamide,4-amino-4,5-dihydro-3-methyl-5-oxo-(9CI)

Origin of Product

United States

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